molecular formula C₂₃H₂₈F₂N₆O₅S B1142903 N-Hydroxy Ticagrelor CAS No. 1644461-92-6

N-Hydroxy Ticagrelor

カタログ番号 B1142903
CAS番号: 1644461-92-6
分子量: 538.57
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ticagrelor, also known as N-Hydroxy Ticagrelor, is a medication used for the prevention of stroke, heart attack, and other events in people with acute coronary syndrome . It acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . The drug is produced by AstraZeneca .


Synthesis Analysis

The synthesis of Ticagrelor is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .


Molecular Structure Analysis

The molecular structure of Ticagrelor is complex. It belongs to the triclinic P1 space group with four Ticagrelor molecules in the asymmetric unit . The Ticagrelor molecules are generated through intermolecular hydrogen bonds along the (010) direction, forming an infinite molecular chain .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ticagrelor include the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in water and acetonitrile mixture .


Physical And Chemical Properties Analysis

The anisotropic surface chemistry of different surfaces on the crystal influences its physical and chemical properties, such as solubility, tableting, etc . Antisolvent crystallization and rapid-cooling crystallization were carried out to tune the crystal habits of Ticagrelor form II .

科学的研究の応用

Impact on Adenosine Plasma Concentration

N-Hydroxy Ticagrelor, primarily known as Ticagrelor, has been researched for its impact on adenosine plasma concentration. Studies have demonstrated that patients receiving Ticagrelor had significantly higher adenosine plasma concentrations compared to those receiving clopidogrel, suggesting that Ticagrelor may inhibit adenosine uptake by red blood cells. This effect was not correlated with the vasodilator-stimulated phosphoprotein index, indicating that the increase in adenosine plasma concentration might be independent of Ticagrelor's antiplatelet effects (Bonello et al., 2014).

Influence on Myocardial Blood Flow

Ticagrelor has been shown to potentiate global and regional adenosine-induced myocardial blood flow increases in patients with stable coronary artery disease. This effect was especially pronounced in regions with impaired myocardial flow reserve during intermediate and high doses of adenosine. The findings suggest that Ticagrelor's ability to enhance myocardial blood flow might contribute to its incremental mortality benefit compared with clopidogrel (Pelletier-Galarneau et al., 2017).

Effects on Platelet Function and Hemostasis

Ticagrelor has been explored for its antiplatelet properties, with studies highlighting its rapid, potent, and reversible binding to P2Y12 receptors. This binding leads to a consistent and high level of inhibition of platelet aggregation over time, which gradually decreases as plasma concentration declines. The reversible nature of this inhibition suggests its potential in reducing clinical thrombotic events in patients with acute coronary syndromes (Teng & Butler, 2010).

Interaction with Gut Microbiota

Emerging research has suggested a link between gut microbiota and the response to Ticagrelor in patients with ST segment elevation myocardial infarction. Studies indicate that gut microbiota dysbiosis may be a significant mechanism influencing the response to Ticagrelor, opening new therapeutic possibilities for modifying gut microbiota as a potential treatment strategy (Zhang et al., 2022).

作用機序

Ticagrelor is a P2Y12 receptor antagonist . The P2Y12 receptor couples with Gα i2 and other G i proteins which inhibit adenylyl cyclase . G i mediated signaling also activates PI3K, Akt, Rap1b, and potassium channels . The downstream effects of these activities mediate hemostasis and lead to platelet aggregation .

将来の方向性

The use of Ticagrelor is expected to increase as additional trials continue to investigate its use in varied patient populations, and assess the efficacy and safety demonstrated in earlier trials .

特性

CAS番号

1644461-92-6

分子式

C₂₃H₂₈F₂N₆O₅S

分子量

538.57

同義語

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。